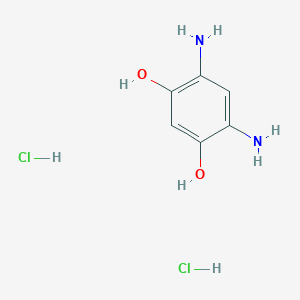













|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:7]([OH:8])=[CH:6][C:5]=1[OH:14])([O-])=O.CO.CC1C2COC(=O)C=2C(O[C@@H]2O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]2O)=C(C/C=C(/CCC(O)=O)\C)C=1OC.[ClH:52]>O.[C].[Pd]>[ClH:52].[ClH:52].[NH2:1][C:4]1[CH:10]=[C:9]([NH2:11])[C:7]([OH:8])=[CH:6][C:5]=1[OH:14] |f:5.6,7.8.9|
|


|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(O)C(=C1)[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
wet product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
palladium carbon
|
|
Quantity
|
0.0396 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C2=C1COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
stannous chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
21.3 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
stannous chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the solution was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was then added
|
|
Type
|
CUSTOM
|
|
Details
|
followed by hydrogenation at 60° C. under an average hydrogen
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
|
Type
|
CUSTOM
|
|
Details
|
was produced in a yield of 96.2 mol %
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed from the filtrate by an evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crystals of crude 4,6-dinitroresorcin
|
|
Type
|
ADDITION
|
|
Details
|
was added to the solution
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the activated carbon
|
|
Type
|
ADDITION
|
|
Details
|
When 16.0 g of 36% hydrochloric acid were gradually added dropwise to the filtrate
|
|
Type
|
FILTRATION
|
|
Details
|
The crystals were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C. under reduced pressure
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.NC1=C(C=C(O)C(=C1)N)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.03 g | |
| YIELD: PERCENTYIELD | 46.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |